molecular formula C11H8ClNO2 B1398675 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde CAS No. 1208081-72-4

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde

Cat. No. B1398675
M. Wt: 221.64 g/mol
InChI Key: UEKXUNITHRCUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Thiophene Derivatives

    • Application Summary : Thiophene-based analogs are being studied by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
    • Results or Outcomes : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Indole Derivatives

    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
    • Results or Outcomes : Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
  • Pyrazole Derivatives

    • Application Summary : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
    • Methods of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
    • Results or Outcomes : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .

Safety And Hazards

Like all chemicals, isoxazoles and chlorophenyl compounds should be handled with care. They can pose various hazards depending on their specific structure and properties24.


Future Directions

The study of isoxazoles and chlorophenyl compounds is a vibrant field with many potential future directions. These could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs12.


Please note that the information provided here is general and may not apply to “5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde”. For specific information about this compound, further research would be needed. If you have access to a chemical database or a scientific literature database, you might be able to find more information using those resources. If you’re working in a lab, please consult with a knowledgeable colleague or supervisor. If you’re working on a school assignment, your teacher or professor might be able to provide more guidance. Always remember to use chemicals safely and responsibly.


properties

IUPAC Name

5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-10(6-14)11(15-13-7)8-3-2-4-9(12)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKXUNITHRCUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde
Reactant of Route 2
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde
Reactant of Route 3
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde
Reactant of Route 4
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde
Reactant of Route 6
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carbaldehyde

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